molecular formula C5H4IN3 B2742292 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile CAS No. 1003988-53-1; 79080-39-0

4-iodo-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2742292
CAS No.: 1003988-53-1; 79080-39-0
M. Wt: 233.012
InChI Key: UISLLIUBNRIIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. It is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a cyano group at the 3rd position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of enaminones with hydrazines in the presence of iodine. This reaction typically occurs under mild conditions and yields the desired pyrazole derivative . Another method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Iodine: Used in the synthesis and substitution reactions.

    Hydrazines: Employed in the cyclization reactions to form the pyrazole ring.

    Sodium Bicarbonate: Used as a base in certain reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-iodo-1-methyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the cyano group may influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-1-methyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the 4th position and the cyano group at the 3rd position makes it a valuable intermediate for the synthesis of various heterocyclic compounds .

Properties

IUPAC Name

4-iodo-1-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISLLIUBNRIIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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